molecular formula C14H22Cl2N2O B14050984 1-(1-(2,3-Dihydrobenzofuran-6-YL)ethyl)piperazine 2hcl

1-(1-(2,3-Dihydrobenzofuran-6-YL)ethyl)piperazine 2hcl

Cat. No.: B14050984
M. Wt: 305.2 g/mol
InChI Key: JPANVHRGLFIQQS-UHFFFAOYSA-N
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Description

1-(1-(2,3-Dihydrobenzofuran-6-YL)ethyl)piperazine 2HCl is a compound that combines the structural features of benzofuran and piperazine Benzofuran is a heterocyclic organic compound known for its biological activities, while piperazine is a versatile chemical used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2,3-Dihydrobenzofuran-6-YL)ethyl)piperazine 2HCl typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and proton quantum tunneling may be employed to enhance efficiency and reduce side reactions .

Chemical Reactions Analysis

Types of Reactions: 1-(1-(2,3-Dihydrobenzofuran-6-YL)ethyl)piperazine 2HCl can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can modify the piperazine ring, potentially altering its biological activity.

    Substitution: Substitution reactions can introduce different functional groups onto the benzofuran or piperazine rings.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzofuran moiety may yield quinone derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

1-(1-(2,3-Dihydrobenzofuran-6-YL)ethyl)piperazine 2HCl has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-(2,3-Dihydrobenzofuran-6-YL)ethyl)piperazine 2HCl involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in disease pathways.

    Pathways Involved: The exact pathways depend on the specific biological activity being studied.

Properties

Molecular Formula

C14H22Cl2N2O

Molecular Weight

305.2 g/mol

IUPAC Name

1-[1-(2,3-dihydro-1-benzofuran-6-yl)ethyl]piperazine;dihydrochloride

InChI

InChI=1S/C14H20N2O.2ClH/c1-11(16-7-5-15-6-8-16)13-3-2-12-4-9-17-14(12)10-13;;/h2-3,10-11,15H,4-9H2,1H3;2*1H

InChI Key

JPANVHRGLFIQQS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(CCO2)C=C1)N3CCNCC3.Cl.Cl

Origin of Product

United States

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